Cas no 2138188-64-2 (7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid)
7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid
- 2138188-64-2
- EN300-767265
-
- Inchi: 1S/C12H11NO4/c1-6-3-4-7(12(16)17-2)10-8(6)5-9(13-10)11(14)15/h3-5,13H,1-2H3,(H,14,15)
- InChI Key: CSCPHPVGLMVKKH-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=C(C)C2C=C(C(=O)O)NC=21)=O
Computed Properties
- Exact Mass: 233.06880783g/mol
- Monoisotopic Mass: 233.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 79.4Ų
7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-767265-0.05g |
7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid |
2138188-64-2 | 95.0% | 0.05g |
$1188.0 | 2025-02-22 | |
| Enamine | EN300-767265-0.1g |
7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid |
2138188-64-2 | 95.0% | 0.1g |
$1244.0 | 2025-02-22 | |
| Enamine | EN300-767265-0.25g |
7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid |
2138188-64-2 | 95.0% | 0.25g |
$1300.0 | 2025-02-22 | |
| Enamine | EN300-767265-0.5g |
7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid |
2138188-64-2 | 95.0% | 0.5g |
$1357.0 | 2025-02-22 | |
| Enamine | EN300-767265-1.0g |
7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid |
2138188-64-2 | 95.0% | 1.0g |
$1414.0 | 2025-02-22 | |
| Enamine | EN300-767265-2.5g |
7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid |
2138188-64-2 | 95.0% | 2.5g |
$2771.0 | 2025-02-22 | |
| Enamine | EN300-767265-5.0g |
7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid |
2138188-64-2 | 95.0% | 5.0g |
$4102.0 | 2025-02-22 | |
| Enamine | EN300-767265-10.0g |
7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid |
2138188-64-2 | 95.0% | 10.0g |
$6082.0 | 2025-02-22 |
7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid
Comprehensive Overview of 7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid (CAS No. 2138188-64-2)
The compound 7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid (CAS No. 2138188-64-2) is a specialized indole derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a methoxycarbonyl group at the 7-position and a carboxylic acid moiety at the 2-position, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in developing small-molecule inhibitors and protease-targeting drugs, aligning with current trends in precision medicine and drug discovery.
In recent years, the demand for functionalized indole compounds like 7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid has surged, driven by their applications in cancer therapeutics and neurodegenerative disease research. The compound’s CAS No. 2138188-64-2 is frequently searched in academic databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Its methyl group at the 4-position enhances metabolic stability, a critical factor in lead optimization workflows.
From a synthetic chemistry perspective, 7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid serves as a precursor for heterocyclic scaffolds, which are pivotal in designing kinase inhibitors and GPCR modulators. The carboxylic acid functionality allows for further derivatization via amide coupling or esterification, enabling the creation of libraries for fragment-based drug discovery. This adaptability addresses the growing need for diverse chemical space in modern drug development.
Environmental and green chemistry considerations are also shaping the use of this compound. Researchers are exploring solvent-free synthesis and catalytic methods to produce 7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid with minimal waste, responding to the industry’s push for sustainable practices. Its low toxicity profile further supports its adoption in biocompatible material applications.
In summary, 7-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid (CAS No. 2138188-64-2) exemplifies the intersection of medicinal chemistry and materials science. Its multifaceted utility—from drug design to green synthesis—positions it as a compound of enduring interest in both academic and industrial settings. As AI-driven molecular modeling advances, the demand for such high-purity intermediates is expected to grow exponentially.
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